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Compound of Interest

Compound Name: OXA 06 dihydrochloride
Cat. No.: B1191921
Get Quote

Executive Summary

OXA-06 dihydrochloride (OXA-06 HCI) is a high-affinity, ATP-competitive small molecule
inhibitor targeting the serine/threonine kinases ROCK1 (Rho-associated coiled-coil containing
protein kinase 1) and ROCK2. By blocking the catalytic activity of ROCK, OXA-06 disrupts the
RhoA-ROCK signaling axis, a critical regulator of cytoskeletal dynamics, cell migration, and
metastasis.

e Primary Target: ROCK1 / ROCK2 (Pan-ROCK inhibition).[1]
e Potency: IC

10 nM (Kinase assay).

» Key Phenotype: Suppression of stress fiber formation, inhibition of anchorage-independent
growth, and reduction of metastatic invasion in solid tumors (e.g., NSCLC, Pancreatic).

Chemical Identity & Physicochemical Profile

Researchers must account for the salt form and solubility profile when designing stock
solutions.
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Property Specification

2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-
Chemical Name yl)phenyllmethyl]benzenemethanamine

dihydrochloride

Code OXA-06 HCI

1825455-91-1 (dihydrochloride); 944955-32-2

(free base)

CAS No.

Molecular Weight 404.31 g/mol

Soluble in DMSO (up to ~100 mM) and Water

Solubility (limited).[2]

7-Azaindole (Pyrrolo[2,3-b]pyridine) — Critical for
Core Scaffold ST
ATP-mimetic binding.

Mechanism of Action (MoA)
Molecular Binding Mechanism

OXA-06 functions as a Type | Kinase Inhibitor.

o ATP Competition: The 7-azaindole core of OXA-06 mimics the adenine ring of ATP. It
occupies the ATP-binding pocket located between the N-terminal and C-terminal lobes of the
ROCK kinase domain.

e Hinge Interaction: The nitrogen atoms in the pyrrolo-pyridine scaffold form hydrogen bonds
with the hinge region of the kinase, effectively locking the enzyme in an inactive state.

» Steric Blockade: The benzylamine tail extends into the hydrophobic pocket, preventing the
transfer of the

-phosphate from ATP to the substrate (e.g., MYPT1, LIMK).

Signaling Pathway Interference
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ROCK is the primary effector of the small GTPase RhoA. Inhibition by OXA-06 cascades
through two distinct pathways governing actin cytoskeleton dynamics:

e The MYPT1/MLC Pathway (Contractility):

o Normal State: ROCK phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1) at
Thr696/Thr853, inhibiting the phosphatase. This keeps Myosin Light Chain (MLC)
phosphorylated, promoting actomyosin contraction.

o OXA-06 Effect: Inhibits ROCK

Reactivates MYPT1
Dephosphorylates MLC

Loss of contractile force.
o The LIMK/Cofilin Pathway (Polymerization):

o Normal State: ROCK phosphorylates and activates LIMK (LIM Kinase), which in turn
phosphorylates Cofilin (inactivating it). Inactive Cofilin cannot sever actin filaments,
stabilizing stress fibers.

o OXA-06 Effect: Inhibits ROCK

Inactivates LIMK
Activates Cofilin (unphosphorylated)
Increased actin severing

Disassembly of stress fibers.

Pathway Visualization

The following diagram illustrates the specific intervention points of OXA-06 within the Rho
signaling cascade.
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Caption: OXA-06 blocks ROCK-mediated phosphorylation of MYPT1 and LIMK, collapsing the
actin cytoskeleton.

Experimental Protocols & Validation

To confirm OXA-06 activity in your specific model system, use the following self-validating
protocols.

Biomarker Validation (Western Blot)

Objective: Confirm cellular target engagement by measuring the phosphorylation status of
downstream substrates (MYPT1 and Cofilin).

Protocol:
e Seeding: Plate cells (e.g., A549, PANC-1) at

cells/well in 6-well plates. Allow attachment (24h).

o Starvation: Serum-starve cells for 12—16 hours to reduce basal kinase activity (optional but
recommended for cleaner signal).

e Treatment:
o Vehicle Control (DMSO < 0.1%).
o OXA-06 Dose Response: 10 nM, 100 nM, 1 uM, 10 pM.
o Incubation: 1 to 4 hours (ROCK signaling is rapid).
 Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na

VO
, NaF). Lyse in RIPA buffer.

o Detection:

o Primary Antibodies: Anti-p-MYPT1 (Thr696 or Thr853), Anti-p-Cofilin (Ser3).
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o Loading Controls: Total MYPT1, Total Cofilin, GAPDH/Actin.

o Expected Result: A dose-dependent decrease in p-MYPT1 and p-Cofilin bands relative to
total protein.

Functional Invasion Assay (Transwell)

Objective: Quantify the physiological impact of OXA-06 on cancer cell invasion.
Protocol:

e Preparation: Coat Transwell inserts (8 um pore) with Matrigel (1 mg/mL).

o Treatment: Pre-treat cells with OXA-06 (e.g., 100 nM) or DMSO for 30 mins.
e Seeding: Seed

cells in serum-free media (containing OXA-06) into the upper chamber.

e Chemoattractant: Add media + 10% FBS to the lower chamber.
e |ncubation: 24 hours at 37°C.

» Quantification: Wipe non-invading cells from the top. Fix and stain invading cells (Crystal
Violet). Count or elute dye for OD measurement.

 Validity Check: The inhibitor should reduce invasion by >50% at concentrations where cell
viability (MTT assay) is unaffected, proving the effect is anti-migratory, not cytotoxic.

Data Summary: Potency & Selectivity

The following data points serve as benchmarks for assay validation.
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Experimental Workflow Visualization

Use this logic flow to design your study pipeline.
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Caption: Integrated workflow for validating OXA-06 mechanism and efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.medchemexpress.com/oxa-06.html
https://www.benchchem.com/product/b1191921/docs?utm_src=pdf-body#technical-guide-oxa-06-dihydrochloride-mechanism-of-action
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.00222/full
https://www.medkoo.com/products/57629
https://www.benchchem.com/product/b1191921?utm_src=pdf-custom-synthesis#bc-rfq
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.00222/full
https://www.medkoo.com/products/57629
https://www.medchemexpress.com/oxa-06.html
https://www.benchchem.com/product/b1191921/docs#technical-guide-oxa-06-dihydrochloride-mechanism-of-action
https://www.benchchem.com/product/b1191921/docs#technical-guide-oxa-06-dihydrochloride-mechanism-of-action
https://www.benchchem.com/product/b1191921/docs#technical-guide-oxa-06-dihydrochloride-mechanism-of-action
https://www.benchchem.com/product/b1191921/docs#technical-guide-oxa-06-dihydrochloride-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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